4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

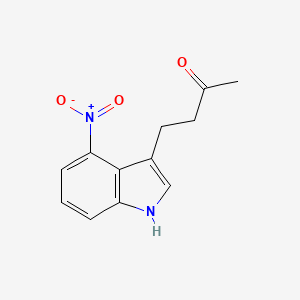

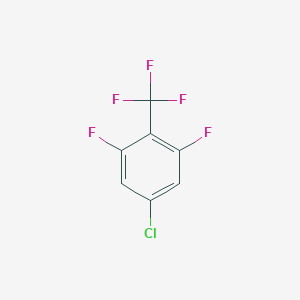

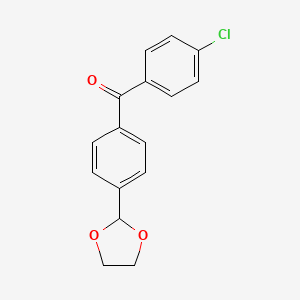

The compound 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone is a chemical species that can be derived from benzophenone derivatives. It is characterized by the presence of a 1,3-dioxolane ring, which is a ketal formed from the reaction of a ketone with ethylene glycol, and a chloro substituent on the benzene ring. This structure is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves lithiation, which is the introduction of a lithium atom into an organic compound. For instance, 2-aryl-2-(chloroaryl)-1,3-dioxolanes can be lithiated ortho to the ketal group of the chloroaryl ring, followed by treatment with various electrophiles to yield ortho-functionalized benzophenone derivatives . Similarly, the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, a related compound, involves bromination and ketal reaction of 2-chloro-4-(4-chlorophenoxy)-acetophenone .

Molecular Structure Analysis

The molecular structure of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone would include a benzophenone core with a chloro substituent at the para position relative to the carbonyl group. The 1,3-dioxolane ring is likely attached at the para position of the other phenyl ring. The presence of the dioxolane ring can influence the reactivity and electronic properties of the molecule, as seen in the synthesis of copolymers of 2-(o-chlorophenyl)-4-methylene-1,3-dioxolane with vinyl monomers .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For example, the lithiation of 2-(chloroaryl)-2-methyl-1,3-dioxolanes followed by treatment with electrophiles can lead to the synthesis of new ortho-functionalized acetophenone derivatives . Additionally, the reactivity of benzophenone derivatives towards nucleophiles has been studied, as in the case of (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, which undergoes Michael-type nucleophilic addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone would be influenced by its functional groups. The chloro substituent is an electron-withdrawing group that can affect the electron density of the benzene ring, potentially impacting the compound's reactivity. The 1,3-dioxolane ring is a ketal, which is generally stable under basic conditions but can be hydrolyzed under acidic conditions. The synthesis and characterization of related copolymers have provided insights into the behavior of such compounds in different environments, including their conformational transitions in solution .

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

- Lithiation and Synthesis of Benzophenone Derivatives: 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone has been used in the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes, leading to the synthesis of various ortho-functionalized benzophenone derivatives (Lukács, Porcs-Makkay, & Simig, 2004).

Applications in Fungicides

- Fungicidal Activities: Compounds derived from the ketalization of benzophenones, including 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, have shown significant fungicidal activities. These findings highlight its potential in agricultural and biological applications (Talismanov & Popkov, 2007).

Intermediate in Fungicide Synthesis

- Synthesis of Fungicide Intermediates: The compound is an important intermediate in the synthesis of fungicides such as difenoconazole. Its synthesis involves bromination and ketal reactions, demonstrating its role in the creation of commercially significant fungicides (Xie Wei-sheng, 2007).

Photochemical Applications

- Photochemically Initiated Reactions: It plays a role in photochemically initiated reactions of substituted 1,3-dioxolanes. These reactions yield various carboxylic and thiocarboxylic esters, showcasing its utility in photochemical studies (Hartgerink et al., 1971).

Photoinitiator in Polymerization

- Photoinitiator for Radical Polymerization: Benzophenone derivatives, including 4-Chloro-4'-(1,3-dioxolan-2-yl)benzophenone, have been synthesized and characterized as photoinitiators for free radical polymerization. This highlights its potential in materials science and polymer chemistry (Wang Kemin et al., 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFEZNWCGVKJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619722 |

Source

|

| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-4'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

780776-35-4 |

Source

|

| Record name | (4-Chlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)